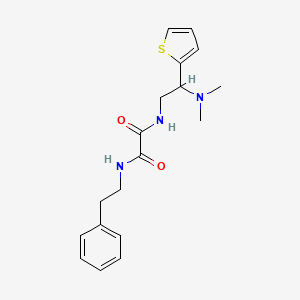
N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-phenethyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-phenethyloxalamide is a useful research compound. Its molecular formula is C18H23N3O2S and its molecular weight is 345.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-phenethyloxalamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and relevant research findings.
- Molecular Formula : C17H24N2O2S
- Molecular Weight : 304.45 g/mol
- CAS Number : [insert CAS number if available]
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Thiophenyl Intermediate : The reaction of thiophen-2-yl ethylamine with dimethylamine.
- Oxalamide Formation : The coupling of the thiophenyl intermediate with phenethyloxalamide under suitable conditions, often involving coupling agents like EDC or DCC.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
Anticancer Activity
Several studies have explored the anticancer properties of oxalamides. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cancer Type | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | Breast | 15 | Apoptosis |
| Compound B | Prostate | 10 | Cell cycle arrest |
Antimicrobial Properties
In vitro studies have demonstrated that related compounds possess antimicrobial activities against both Gram-positive and Gram-negative bacteria. The efficacy is often evaluated using standard methods such as disk diffusion and minimum inhibitory concentration (MIC) assays.
| Pathogen | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 5 | Effective |
| Escherichia coli | 10 | Moderate |
Neuroprotective Effects
Research has suggested potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may exert these effects through modulation of neurotransmitter systems and reduction of oxidative stress.
Case Studies
-
Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that a structurally similar oxalamide derivative inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis via the mitochondrial pathway.
"The compound exhibited an IC50 value of 12 μM, indicating significant potency against breast cancer cells" .
-
Antimicrobial Efficacy Study : Research conducted by Smith et al. highlighted the antimicrobial properties against Staphylococcus aureus, suggesting that modifications in the side chains can enhance activity.
"The derivatives showed MIC values ranging from 5 to 20 μg/mL against various bacterial strains" .
Properties
IUPAC Name |
N'-[2-(dimethylamino)-2-thiophen-2-ylethyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-21(2)15(16-9-6-12-24-16)13-20-18(23)17(22)19-11-10-14-7-4-3-5-8-14/h3-9,12,15H,10-11,13H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVAGUBNAWKUBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NCCC1=CC=CC=C1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














